
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a morpholine ring, a thiophene group, and a phenylurea moiety
Mécanisme D'action
Target of Action
The primary targets of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea, also known as triplin, are the copper transporter RESPONSIVE-TO-ANTAGONIST1 (RAN1) and the copper chaperone ANTIOXIDANT PROTEIN1 (ATX1) . These proteins play a crucial role in copper ion transport in Arabidopsis thaliana .
Mode of Action
Triplin interacts with its targets by binding to copper ions . This interaction affects the function of RAN1 and ATX1, leading to changes in the ethylene signaling pathway . The compound can cause a triple response phenotype on dark-grown Arabidopsis seedlings through this pathway .
Biochemical Pathways
Triplin affects the ethylene signaling pathway, which is essential for plant growth and development . By binding to copper ions, triplin disrupts the normal function of the ethylene receptors, leading to changes in the downstream effects of this pathway .
Pharmacokinetics
It is known that the compound can bind to copper ions , which suggests that it may have a high affinity for these ions. This could potentially affect its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The binding of triplin to copper ions leads to changes in the function of the ethylene receptors . This results in a triple response phenotype in dark-grown Arabidopsis seedlings . Additionally, it has been observed that the compound suppresses the toxic effects of excess copper ions on plant root growth .
Action Environment
Environmental factors such as the presence of copper ions in the growth medium can influence the action of triplin . For instance, adding copper ions to the growth medium can partially restore the phenotype on plants caused by triplin . This suggests that the efficacy and stability of the compound may be affected by the copper ion concentration in the environment.
Méthodes De Préparation
The synthesis of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholino Intermediate: The initial step involves the reaction of morpholine with a suitable alkylating agent to form the morpholino intermediate.
Thiophene Introduction: The morpholino intermediate is then reacted with a thiophene derivative under specific conditions to introduce the thiophene group.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the phenylurea moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Analyse Des Réactions Chimiques
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Comparaison Avec Des Composés Similaires
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea can be compared with other similar compounds, such as:
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea: This compound shares a similar core structure but differs in the substitution pattern, leading to distinct chemical properties and applications.
N-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
IUPAC Name |
1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14(19-18(22)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-23-12-10-21/h2-8,13-14,17H,9-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGSMOUVBQVGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
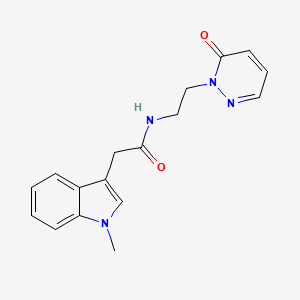

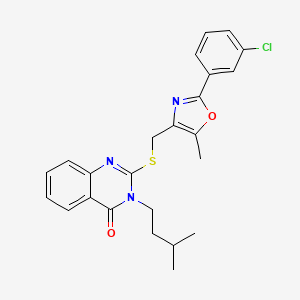
![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)
![1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2996968.png)
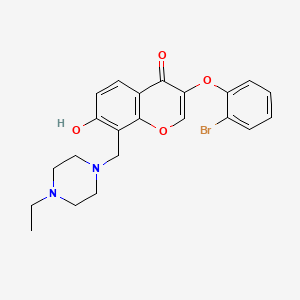
![methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2996972.png)

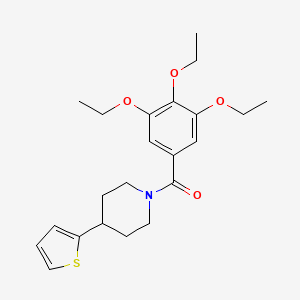
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)
![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)
![(E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2996981.png)
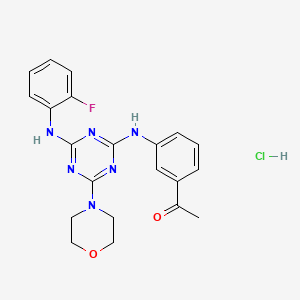
![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2996984.png)
